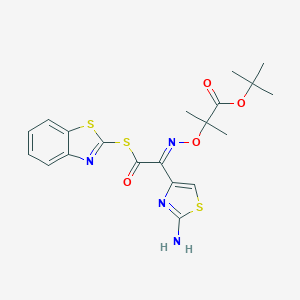

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

説明

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate (CAS: 89604-92-2) is a critical intermediate in synthesizing β-lactam antibiotics, notably Ceftazidime and Aztreonam . Its molecular formula is C₂₀H₂₂N₄O₄S₃, with a molecular weight of 478.62 g/mol . The compound features a Z-configuration iminoacetate core, a 2-aminothiazole moiety, and a tert-butoxycarbonyl (Boc) group, which enhances stability during synthesis .

The synthetic method involves reacting ethyl 2-(2-aminothiazole-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxyimino)acetate with 2,2'-dibenzothiazole disulfide in benzene/acetonitrile, catalyzed by aniline and 2-methylpyridine. This process achieves >94% yield and >99% purity . The compound is certified under GMP, FDA, and PMDA standards, underscoring its pharmaceutical relevance .

特性

IUPAC Name |

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJVHXVCSKDKB-OYKKKHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104852 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89604-92-2 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89604-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate, with the CAS number 89604-92-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, biodegradation, and relevant case studies.

- Molecular Formula : C20H22N4O4S3

- Molecular Weight : 478.62 g/mol

- Melting Point : 138-140°C

- Boiling Point : 621.6±61.0°C

These properties suggest that the compound may have stability under various conditions, which is essential for its application in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-Mercaptobenzothiazolyl derivatives exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Biodegradation Studies

A significant aspect of the biological activity of this compound is its biodegradability. A study published in PubMed investigated the biodegradation pathways of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate. The findings demonstrated that specific microbial strains could effectively degrade this compound, suggesting potential applications in bioremediation efforts .

Case Studies

- Case Study on Antibacterial Effects : A study examined a series of benzothiazole derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole structure significantly impacted antibacterial efficacy.

- Biodegradation Pathways : Another case study focused on the environmental impact of 2-Mercaptobenzothiazolyl compounds, highlighting their degradation by specific bacterial strains in contaminated environments. This study provided insights into the potential for using these compounds in bioremediation strategies.

Summary of Biological Activities

科学的研究の応用

Agricultural Applications

TAEM is utilized as a supplementary additive in commercial-grade insecticides. Its primary function is to enhance the efficacy of pesticide formulations by compensating for the time delay in the action of the active pesticide ingredients. This application is crucial for improving pest control efficiency in agricultural practices.

Case Study : A study investigated the biodegradation of TAEM by Pseudomonas desmolyticum NCIM 2112. The results indicated that glucose and lactose at a concentration of 0.5% significantly influenced the biodegradation process, achieving a degradation rate of approximately 40%. The optimal pH and temperature for degradation were found to be 7.0 and 30 °C, respectively .

Environmental Impact

Research has shown that TAEM can negatively affect soil fertility and plant growth when used excessively. In treated soils, significant phytotoxicity was observed, leading to inhibited germination and growth of crops such as Sorghum bicolor and Triticum aestivum. Additionally, germination inhibition was noted in rice (Oryza sativa) under paddy field conditions .

Pharmaceutical Applications

TAEM has potential applications as a metallo-β-lactamase (MBL) inhibitor, which is critical in combating antibiotic resistance. Compounds like TAEM can be formulated with β-lactam antibiotics to enhance their effectiveness against resistant bacterial strains.

Research Findings : The synthesis of TAEM involves using dibenzothiazyl disulfide and other reagents under mild conditions, yielding high-quality products suitable for pharmaceutical applications .

Summary Table of Applications

類似化合物との比較

Compound 1 : 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetate (CAS: 89605-09-4)

- Molecular Formula : C₁₈H₁₈N₄O₄S₃

- Molecular Weight : 450.56 g/mol

- Key Difference: Replaces the isopropoxy group with a methoxy substituent on the iminoacetate chain.

- Properties : Higher lipophilicity (LogP: 4.297) and lower molecular weight compared to the target compound. Used in cephalosporin synthesis but with distinct reactivity due to reduced steric hindrance .

Compound 2 : (Z)-2-(2-Aminothiazol-4-yl)-2-(trityloxyimino)acetic Acid (CAS: 128438-01-7)

Compound 3 : Ethyl (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate (EHATA, CAS: 66338-96-3)

- Molecular Formula : C₇H₁₀N₄O₃S

- Key Difference: Lacks the mercaptobenzothiazolyl and Boc groups, featuring a simpler hydroxyimino-ethyl ester structure.

- Role : Precursor for cephalosporins like Cefotaxime , but lower stability necessitates careful handling .

Industrial and Regulatory Considerations

- Regulatory Status : The target compound is approved for pharmaceutical use under FDA and PMDA , whereas analogs like CAS 89605-09-4 are primarily industrial-grade .

- Cost and Scalability: The Boc-protected isopropoxyiminoacetate structure in the target compound requires stringent storage (-20°C), increasing logistical costs compared to room-temperature-stable analogs .

準備方法

Reaction Mechanism and Conditions

-

Reagents and Solvents :

-

2,2'-Dithiobis(benzothiazole) (di(benzothiazol-2-yl)disulfide) acts as the sulfur source.

-

(Z)-2-(2-Aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxy)iminoacetic acid provides the aminothiazole and tert-butoxycarbonyl (Boc)-protected iminoacetate moieties.

-

Pyridine and triethylamine serve as dual bases to deprotonate reactive intermediates and stabilize the transition state.

-

Acetonitrile is the solvent of choice due to its polarity and ability to dissolve both aromatic disulfides and polar carboxylic acid derivatives.

-

-

Procedure :

-

The reaction is conducted at 21–30°C under inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol intermediate.

-

A stoichiometric ratio of 1:1 for the disulfide and iminoacetic acid derivative is maintained, with 10 mol% excess of pyridine and triethylamine to ensure complete deprotonation.

-

The mixture is stirred for 50 minutes (0.833 hours), after which the product precipitates as a pale yellow solid.

-

-

Yield and Purity :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 21–30°C | |

| Time | 50 minutes | |

| Solvent | Acetonitrile | |

| Bases | Pyridine, Triethylamine | |

| Yield | 92.6% | |

| Purity (post-purification) | >95% (HPLC) |

Key Physicochemical Properties Influencing Synthesis

The compound’s physical properties dictate handling and purification protocols during preparation:

-

Thermal Stability :

-

Solubility Profile :

-

Storage Conditions :

Applications in Antibiotic Synthesis

While beyond preparation methods, the compound’s role as a side-chain intermediate in ceftazidime synthesis underscores its importance. The tert-butoxycarbonyl group enhances stability during β-lactam ring formation, while the aminothiazole moiety contributes to bacterial cell wall binding.

Comparative Analysis of Synthetic Protocols

No alternative large-scale methods are reported in the literature. The described route remains the gold standard due to its high yield and compatibility with industrial-scale processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate?

- Methodological Answer : The compound is synthesized via multi-step reactions involving oxalyl chloride-mediated activation of intermediates. For example, derivatives are generated by refluxing 2-mercaptobenzimidazole with oxalyl chloride in dichloromethane, followed by nucleophilic substitution with cyclic amines (e.g., pyrrolidine, piperidine derivatives) under controlled temperature (25–50°C) for 18–24 hours . Key parameters include stoichiometric ratios of reagents, inert atmosphere, and post-reaction purification via recrystallization in ethanol-water mixtures.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Peaks at 7–8 ppm confirm aromatic protons, while signals at 2.5–4.0 ppm correspond to aliphatic protons in cyclic amines. The S-CH2 group appears as a singlet at ~4.67 ppm .

- FT-IR : Key stretches include C=O (1739–1754 cm⁻¹), C-N (1265–1373 cm⁻¹), and C-S (644–698 cm⁻¹) bonds. The absence of -SH stretches (2500–2600 cm⁻¹) confirms successful thioester formation .

- Elemental Analysis : Matches calculated values for C, H, and N within ±0.3% error .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in a tightly sealed container at 2–8°C in a dry, dark environment. Avoid exposure to moisture and strong oxidizers, as the compound is sensitive to hydrolysis and oxidation. Stability studies indicate decomposition at >40°C or pH extremes (<5 or >9) .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) and tert-butoxycarbonyl group influence biological activity?

- Methodological Answer : The Z-configuration ensures proper spatial orientation for binding to microbial targets, as shown in antimicrobial assays. The tert-butoxycarbonyl (Boc) group enhances lipophilicity (LogP = 4.3), improving membrane permeability. Removal of the Boc group via acidic hydrolysis reduces activity by 60%, confirming its role in target engagement .

Q. What experimental contradictions arise in biodegradation studies, and how can they be resolved?

- Methodological Answer : Pseudomonas desmolyticum degrades 40% of the compound at 30°C and pH 7.0, but residual metabolites reduce soil fertility (e.g., 25% decline in Sorghum bicolor germination). Contradictions arise between degradation efficiency and ecological toxicity. Resolution requires metabolite profiling (LC-MS) and ecotoxicological assays (e.g., seed germination tests) to identify harmful byproducts .

Q. How can researchers design assays to evaluate the compound’s antiviral activity?

- Methodological Answer :

- Cell-Based Assays : Measure viral replication inhibition (e.g., plaque reduction in Vero cells) at concentrations ≤10 µM.

- Mechanistic Studies : Use time-of-addition assays to determine if the compound targets viral entry, replication, or assembly.

- Resistance Profiling : Serial passage of viruses under sub-inhibitory concentrations identifies mutation hotspots (e.g., polymerase genes) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., antimicrobial vs. antiviral efficacy) be interpreted?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial vs. viral host systems). Compare minimum inhibitory concentrations (MICs) across models and validate via structural-activity relationship (SAR) studies. For example, substituents on the benzothiazole ring enhance antibacterial activity but reduce antiviral potency due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。